Cyclo(phenylalanyl-4-fluoro-prolyl)
Description
The exact mass of the compound Cyclo(phenylalanyl-4-fluoro-prolyl) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclo(phenylalanyl-4-fluoro-prolyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(phenylalanyl-4-fluoro-prolyl) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
131176-01-7 |
|---|---|
Molecular Formula |
C14H15FN2O2 |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
(3R,7S,8aR)-3-benzyl-7-fluoro-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C14H15FN2O2/c15-10-7-12-13(18)16-11(14(19)17(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,18)/t10-,11+,12+/m0/s1 |
InChI Key |
GBONPFZXBBXCLT-QJPTWQEYSA-N |
SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)F |
Isomeric SMILES |
C1[C@@H](CN2[C@H]1C(=O)N[C@@H](C2=O)CC3=CC=CC=C3)F |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)F |
Synonyms |
c(Phe-FPro) cyclo(Phe-4-F-Pro) cyclo(phenylalanyl-4-fluoro-prolyl) |
Origin of Product |
United States |
The Foundation: Diketopiperazine Scaffolds in Chemistry and Biology
Diketopiperazines (DKPs), also known as cyclic dipeptides, are the simplest form of cyclic peptides, formed by the condensation of two amino acids. mdpi.com This core structure is a recurring motif in a vast array of natural products originating from bacteria, fungi, plants, and marine organisms. wustl.eduresearchgate.net In the realm of synthetic and medicinal chemistry, DKPs are recognized as "privileged structures." This designation is due to their inherent properties, such as a rigid conformation, high resistance to enzymatic degradation by proteases, and enhanced cell permeability. nih.gov These characteristics make them attractive scaffolds for the design of novel therapeutic agents. nih.govnih.gov The DKP framework provides a three-dimensional molecular skeleton with multiple sites for structural modification, allowing for the creation of diverse compound libraries. nih.gov Consequently, molecules incorporating the 2,5-DKP scaffold have been extensively studied for a variety of pharmacological activities, including antiviral, antifungal, antibacterial, and antitumor properties. wustl.eduresearchgate.net
The Influence of Fluorine: a Key Modification in Peptide Design
The strategic incorporation of fluorine into peptides and peptidomimetics has become a powerful tool in medicinal chemistry. iris-biotech.de Fluorine, being the most electronegative element, imparts unique properties to molecules. iris-biotech.de Its introduction can significantly alter a peptide's conformational preferences, metabolic stability, and lipophilicity. iris-biotech.dersc.org The carbon-fluorine bond is exceptionally strong, which can enhance the resistance of a peptide to enzymatic degradation, thereby improving its pharmacokinetic profile. iris-biotech.denih.gov
Furthermore, fluorination can modulate the electronic properties of neighboring functional groups and influence intermolecular interactions. iris-biotech.denih.gov For instance, the substitution of hydrogen with fluorine can affect the acidity or basicity of nearby atoms and alter hydrogen bonding capabilities. iris-biotech.de This fine-tuning of physicochemical properties allows for the rational design of peptides with enhanced biological activity and stability. rsc.orgnih.gov The use of fluorinated amino acids, such as 4-fluoro-proline, provides a means to systematically modify peptide structure and function. rsc.org
The Subject of Investigation: Rationale for Focusing on Cyclo Phenylalanyl 4 Fluoro Prolyl
The focused research on Cyclo(phenylalanyl-4-fluoro-prolyl) arises from the synergistic combination of its constituent parts. The diketopiperazine core provides a conformationally constrained and metabolically stable platform. The phenylalanine residue introduces an aromatic group capable of engaging in various non-covalent interactions, such as π-π stacking. The key feature, however, is the 4-fluoro-prolyl moiety.
Broader Context: Cyclic Dipeptide Chemistry and Medicinal Science
Solution-Phase Synthetic Approaches to Diketopiperazine Formation
The formation of the diketopiperazine ring in solution is a widely utilized strategy that offers flexibility in terms of reaction conditions and scale. mdpi.com The core of this approach lies in the intramolecular cyclization of a linear dipeptide precursor.
Direct Cyclization Strategies
Direct cyclization is conceptually the most straightforward method, involving the formation of a peptide bond between the N-terminal amine and the C-terminal ester of a dipeptide. The process typically begins with the coupling of a protected phenylalanine derivative with a protected 4-fluoro-proline ester. Following the coupling, selective deprotection of the N-terminal protecting group yields a dipeptide ester, which can then undergo spontaneous or induced cyclization. mdpi.comscispace.com
The efficiency of this cyclization can be influenced by several factors, including the nature of the C-terminal ester, the solvent, and the temperature. For instance, methyl or ethyl esters are common choices for the C-terminus, and heating the deprotected dipeptide ester in a high-boiling point solvent such as toluene (B28343) or dimethylformamide (DMF) often promotes the intramolecular aminolysis that leads to the diketopiperazine. mdpi.comscispace.com The presence of a proline residue, even a fluorinated one, can facilitate the cyclization due to its inherent tendency to adopt a cis-amide bond conformation in the linear precursor, which pre-organizes the molecule for ring closure. nih.gov
One documented synthesis of a similar compound, cyclo(L-trans-(4-hydroxyprolinyl)-L-phenylalanine), involved coupling protected L-trans-hydroxyproline with L-phenylalanine ethyl ester, followed by deprotection and cyclization. scispace.com A similar strategy could be envisioned for the fluoro-analogue.
Segment Condensation and Cyclization Protocols
An alternative solution-phase approach involves the condensation of two amino acid derivatives, where one has an activated carboxyl group and the other a free amino group. For the synthesis of Cyclo(phenylalanyl-4-fluoro-prolyl), this would typically involve activating the carboxyl group of a protected phenylalanine and reacting it with a protected 4-fluoro-proline derivative where the protecting groups can be subsequently removed to allow for cyclization.
The use of coupling reagents is central to this strategy. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are employed to facilitate the formation of the initial dipeptide. Subsequent deprotection and cyclization would then follow. Microwave-assisted cyclization has also emerged as a powerful technique, often leading to higher yields and shorter reaction times, particularly when conducted in water. mdpi.com
Protecting Group Manipulations and Optimization
The judicious choice and manipulation of protecting groups are paramount for a successful synthesis. jocpr.com For the synthesis of Cyclo(phenylalanyl-4-fluoro-prolyl), orthogonal protecting groups are essential to selectively deprotect the N-terminus of the dipeptide for cyclization without affecting other protecting groups on the side chains or the C-terminus.
Commonly used N-terminal protecting groups include the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. jocpr.com The C-terminal carboxyl group is often protected as a simple alkyl ester, such as a methyl or ethyl ester, which can act as a leaving group during the final cyclization step. mdpi.com The secondary amine of the 4-fluoro-proline residue is part of the peptide backbone and is typically protected with a standard N-terminal protecting group during the initial coupling reactions.
For instance, one could start with Fmoc-phenylalanine and couple it with 4-fluoro-proline methyl ester. Subsequent removal of the Fmoc group with a base like piperidine (B6355638) would yield the free N-terminal amine of the dipeptide, which can then cyclize to form the desired diketopiperazine. The phenylfluorenyl (Pf) group is another option for nitrogen protection, known for its stability and ability to maintain the stereochemical integrity of the amino acid. nih.gov
Solid-Phase Peptide Synthesis (SPPS) Adaptations for Cyclo(phenylalanyl-4-fluoro-prolyl)
Solid-phase peptide synthesis (SPPS) offers several advantages for the synthesis of peptides and their derivatives, including the ease of purification and the potential for automation. biotage.com These techniques have been adapted for the efficient production of diketopiperazines.
On-Resin Cyclization Techniques and Their Efficiency
On-resin cyclization is a powerful strategy that leverages the "pseudo-dilution" effect of the solid support to favor intramolecular cyclization over intermolecular side reactions. In this approach, the linear dipeptide is assembled on a solid support. The C-terminal amino acid, in this case, 4-fluoro-proline, would be anchored to the resin. Phenylalanine would then be coupled to the resin-bound proline derivative.
Following the assembly of the linear dipeptide, the N-terminal protecting group is removed. The free N-terminus then attacks the ester linkage connecting the C-terminal amino acid to the resin, leading to the formation of the diketopiperazine and its concomitant cleavage from the solid support. This process is often referred to as cyclative cleavage. The efficiency of on-resin cyclization can be influenced by the nature of the resin, the linker, and the specific amino acid sequence. Studies have shown that the cyclization can be highly stereoselective. nih.gov
For example, a dipeptide bound to a resin can be treated with a reagent like piperidine to remove the N-terminal Fmoc group, which can then trigger the cyclative release of the diketopiperazine. nih.gov The use of linkers that are susceptible to nucleophilic attack by the N-terminal amine is crucial for the success of this method.
Post-Cleavage Cyclization Methodologies
In this approach, the linear dipeptide is first synthesized on a solid support using standard SPPS protocols. Once the desired dipeptide, H-phenylalanyl-4-fluoro-prolyl-Resin, is assembled, it is cleaved from the resin while keeping the C-terminal carboxyl group protected, often as an acid. The cleavage is typically achieved using an acid such as trifluoroacetic acid (TFA). nih.gov
The resulting linear dipeptide is then cyclized in solution. This method allows for the purification of the linear dipeptide before the cyclization step, which can be advantageous in some cases. The cyclization in solution is then carried out under conditions similar to those described in the solution-phase synthesis section, often involving high dilution to minimize polymerization and the use of coupling reagents or thermal induction. mdpi.combaranlab.org
The choice between on-resin and post-cleavage cyclization depends on various factors, including the specific sequence, the desired purity, and the scale of the synthesis. Both methods have been successfully employed for the synthesis of a wide range of diketopiperazines.
Advancements in the Synthesis of Cyclo(phenylalanyl-4-fluoro-prolyl)
The synthesis of cyclic dipeptides, specifically 2,5-diketopiperazines (DKPs), has garnered significant attention due to their diverse biological activities. Among these, Cyclo(phenylalanyl-4-fluoro-prolyl) stands out as a compound of interest. This article delves into the synthetic methodologies, strategic advancements, and analytical validation pertinent to this fluorinated diketopiperazine.
Investigations into Molecular Biological Interactions and Mechanistic Studies of Cyclo Phenylalanyl 4 Fluoro Prolyl
Target Engagement and Ligand-Receptor Binding Studies
In Vitro Receptor Binding Affinity Determinations
There is no publicly available data from in vitro studies determining the binding affinity of Cyclo(phenylalanyl-4-fluoro-prolyl) for any specific receptors.
Enzyme Inhibition and Activation Kinetics (e.g., Protease, Phosphatase Interactions)
No studies have been published detailing the kinetics of Cyclo(phenylalanyl-4-fluoro-prolyl) as an inhibitor or activator of any enzymes.
Protein-Protein Interaction Modulation
There is no available research on the ability of Cyclo(phenylalanyl-4-fluoro-prolyl) to modulate protein-protein interactions.
Elucidation of Molecular Mechanisms of Action at the Cellular Level (non-clinical)
Cellular Pathway Perturbation Analysis (e.g., Signaling Cascades)
No non-clinical studies have been published that analyze the perturbation of cellular pathways or signaling cascades by Cyclo(phenylalanyl-4-fluoro-prolyl).
Protein-Ligand Interaction Dynamics and Thermodynamics
There is no available data on the dynamics or thermodynamics of the interaction between Cyclo(phenylalanyl-4-fluoro-prolyl) and any protein targets.
Subcellular Localization Studies Using Research Probes
Determining the subcellular destination of a bioactive compound is crucial for understanding its mechanism of action. For Cyclo(phenylalanyl-4-fluoro-prolyl), this would involve the use of specialized research probes to visualize its distribution within the cell. Although specific studies on the subcellular localization of Cyclo(phenylalanyl-4-fluoro-prolyl) are not extensively documented in publicly available literature, the methodologies for such investigations are well-established in the study of other cyclic peptides. rsc.orgncl.ac.uknih.gov
The general approach involves tagging the parent molecule with a reporter group, most commonly a fluorescent dye, without significantly altering its intrinsic biological activity. The cellular uptake and distribution of these fluorescently-labeled probes can then be monitored using advanced microscopy techniques, such as confocal fluorescence microscopy. sb-peptide.comed.ac.uk
Studies on other cyclic peptides have shown that their cellular entry can occur through various mechanisms, including passive diffusion across the plasma membrane or endocytic pathways. nih.gov For instance, some cyclic peptides are known to accumulate in specific organelles, and this localization can be visualized with fluorescent probes. mdpi.com The physicochemical properties of Cyclo(phenylalanyl-4-fluoro-prolyl), such as its increased lipophilicity due to the fluorine atom, might favor its passage across cellular membranes.
A hypothetical study to determine the subcellular localization of Cyclo(phenylalanyl-4-fluoro-prolyl) would likely involve the synthesis of a fluorescent conjugate. The choice of fluorophore is critical and would be selected based on its brightness, photostability, and minimal steric hindrance. The following table outlines potential fluorescent dyes that could be conjugated to Cyclo(phenylalanyl-4-fluoro-prolyl) for such studies.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Characteristics |
| Fluorescein Isothiocyanate (FITC) | 495 | 519 | Bright green fluorescence, pH-sensitive. |
| Tetramethylrhodamine (TRITC) | 557 | 576 | Bright orange-red fluorescence, less pH-sensitive than FITC. |
| Cyanine Dyes (e.g., Cy5) | 649 | 670 | Far-red fluorescence, minimizes cellular autofluorescence. |
| ATTO Dyes | Various | Various | High photostability and quantum yield. sb-peptide.com |
Once synthesized, the fluorescent probe would be incubated with cultured cells. Subsequent imaging would reveal its distribution, indicating potential sites of action. For example, accumulation in the mitochondria might suggest an effect on cellular metabolism, while localization to the nucleus could imply an interaction with transcription factors or other nuclear proteins.
Design and Synthesis of Mechanistic Probes Based on Cyclo(phenylalanyl-4-fluoro-prolyl)
To move beyond simple localization and identify the specific molecular targets of Cyclo(phenylalanyl-4-fluoro-prolyl), more sophisticated mechanistic probes are required. These probes are designed to interact with and report on the binding partners of the compound.
Affinity labeling is a powerful technique to covalently link a compound to its biological target, facilitating the identification of the target protein. This approach typically involves incorporating a reactive group into the structure of the ligand. For Cyclo(phenylalanyl-4-fluoro-prolyl), this would entail the synthesis of a derivative containing a photo-reactive moiety, creating a photoaffinity probe.
Upon binding to its target, the probe can be activated by UV light, leading to the formation of a highly reactive species that forms a covalent bond with the target protein. acs.orgrsc.org The now-tagged protein can be isolated and identified using proteomic techniques. Common photo-reactive groups used in the design of such probes are listed in the table below.
| Photo-reactive Group | Activation Wavelength (nm) | Reactive Intermediate |
| Benzophenone | ~350-360 | Triplet Ketone |
| Phenyl Azide | ~254-300 | Nitrene |
| Diazirine | ~350-380 | Carbene |
The design of an affinity label based on Cyclo(phenylalanyl-4-fluoro-prolyl) would require careful consideration of the attachment point for the photo-reactive group to minimize disruption of the compound's binding to its target. The synthesis would likely involve a multi-step process to append the photo-reactive group, potentially with a linker to provide spatial separation from the core structure.
In addition to their use in subcellular localization, fluorescently-tagged versions of Cyclo(phenylalanyl-4-fluoro-prolyl) can be employed in more advanced imaging techniques to study its dynamic interactions within the cell. Techniques like Fluorescence Resonance Energy Transfer (FRET) could be utilized to investigate the proximity of the compound to a known or suspected protein partner that is also fluorescently labeled.
Furthermore, reporter-tagged conjugates can be designed for applications beyond fluorescence microscopy. For instance, a biotin-tagged version of Cyclo(phenylalanyl-4-fluoro-prolyl) could be used in pull-down assays. In this approach, the biotinylated probe is incubated with a cell lysate. The probe and its bound proteins are then captured on streptavidin-coated beads. After washing away non-specific binders, the captured proteins can be eluted and identified by mass spectrometry.
The development of these mechanistic probes is a key step in elucidating the biological function of Cyclo(phenylalanyl-4-fluoro-prolyl). While direct experimental data for this specific compound is emerging, the established principles of chemical biology provide a clear roadmap for future investigations. rsc.orgncl.ac.uk The insights gained from such studies would be invaluable in understanding the therapeutic potential of this and related fluorinated cyclic peptides.
Applications of Cyclo Phenylalanyl 4 Fluoro Prolyl As a Research Tool and Chemical Scaffold in Chemical Biology
Development of Novel Peptidomimetic Scaffolds and Chemical Libraries
The 2,5-diketopiperazine (DKP) framework, the core of Cyclo(phenylalanyl-4-fluoro-prolyl), is widely recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation is due to its ability to bind to a variety of biological receptors with high affinity, making it an exceptional scaffold for the design of peptidomimetics and the construction of chemical libraries. nih.govrsc.org The rigid DKP ring system pre-organizes the appended side chains, reducing the entropic penalty upon binding to a target and often leading to enhanced biological activity and selectivity compared to more flexible linear peptides.
The synthesis of Cyclo(phenylalanyl-4-fluoro-prolyl) and its analogs provides a foundation for generating focused libraries of novel compounds. nih.govcapes.gov.br By systematically modifying the amino acid residues or functionalizing the DKP core, researchers can create a multitude of derivatives. Methodologies such as solid-phase organic synthesis (SPOS) and microwave-assisted synthesis have significantly accelerated the production of these DKP libraries, enabling the exploration of a vast chemical space. nih.gov The introduction of a fluorine atom, as seen in Cyclo(phenylalanyl-4-fluoro-prolyl), offers a unique way to modulate the scaffold's properties, including its conformation, metabolic stability, and binding interactions. This fluorinated DKP can thus serve as a template for libraries of peptidomimetics with potentially improved pharmacokinetic profiles. rsc.org
| DKP Compound | Constituting Amino Acids | Key Structural Feature | Primary Research Application Area | Reference |
|---|---|---|---|---|
| Cyclo(Phe-Pro) | Phenylalanine, Proline | Unsubstituted Proline Ring | Antifungal, Quorum Sensing, Neuroprotection | nih.govmedchemexpress.com |
| Cyclo(His-Pro) | Histidine, Proline | Imidazole Side Chain | Metabolic Regulation, CNS Activity | nih.gov |
| Cyclo(phenylalanyl-4-fluoro-prolyl) | Phenylalanine, 4-Fluoro-proline | Fluorinated Proline Ring | Conformational Studies, Peptidomimetic Design | nih.govcapes.gov.br |
| Bicyclomycin | Complex, derived from Isoleucine and Leucine | Exocyclic double bond, Hydroxylated side chain | Antibacterial (Rho inhibitor) | nih.gov |
| Aplaviroc | Complex DKP derivative | Embedded in a larger complex structure | Antiviral (HIV-1 CCR5 inhibitor) | mdpi.com |
Utilization in Combinatorial Chemistry and High-Throughput Screening Methodologies (Research Context)
The DKP scaffold is exceptionally well-suited for combinatorial chemistry and high-throughput screening (HTS) campaigns. nih.gov Its synthetic tractability allows for the creation of large, diverse libraries where different functional groups can be systematically introduced at various positions on the DKP ring. Starting from a core like Cyclo(phenylalanyl-4-fluoro-prolyl), chemists can generate libraries by varying the amino acid at the phenylalanine position or by introducing different substituents onto the aromatic ring.
The strategic use of such "privileged" DKP scaffolds significantly enhances the efficiency of HTS by enriching the library with molecules that are more likely to exhibit biological activity. nih.gov Automated synthesis platforms can rapidly produce these DKP libraries in formats compatible with HTS, facilitating the screening of thousands of compounds against specific biological targets. credenceresearch.com For instance, research efforts have successfully constructed DKP-based peptide libraries containing a vast number of unique compounds, leading to the identification of new therapeutic candidates. credenceresearch.com The fluorinated nature of Cyclo(phenylalanyl-4-fluoro-prolyl) provides an additional vector for library diversification, allowing for the exploration of fluorine-specific interactions with biological targets.
Role in Bioprobe Design for Specific Molecular Targets
The fluorine atom in Cyclo(phenylalanyl-4-fluoro-prolyl) makes it a highly attractive candidate for the design of specialized bioprobes. Fluorine-19 (¹⁹F) is a magnetically active nucleus with 100% natural abundance and a sensitivity comparable to that of protons (¹H), but it is virtually absent from biological systems. This unique characteristic makes fluorinated compounds excellent probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). deepdyve.com
A ¹⁹F-labeled probe derived from Cyclo(phenylalanyl-4-fluoro-prolyl) could be used to study drug-target interactions without the interference of background signals inherent in ¹H-NMR. Furthermore, the development of ¹⁹F MRI contrast agents is a burgeoning field of research, with a focus on creating "smart" probes that change their NMR signal upon binding to a specific target or in response to a particular physiological environment. deepdyve.com
Additionally, the fluorine atom can be replaced with the radioactive isotope Fluorine-18 (¹⁸F), a positron emitter with a convenient half-life for Positron Emission Tomography (PET) imaging. A PET tracer based on the Cyclo(phenylalanyl-4-fluoro-prolyl) scaffold could be used to non-invasively visualize and quantify the distribution of a specific molecular target in vivo. The synthesis of such probes often involves nucleophilic fluorination of a suitable precursor molecule, a well-established method in radiochemistry. google.com The non-fluorinated parent compound, Cyclo(Phe-Pro), is known to interact with targets like the retinoic-acid-inducible gene-I (RIG-I), suggesting that a fluorinated probe could be developed to study this and other signaling pathways. selleckchem.commedchemexpress.com
| Potential Target Class | Specific Example | Observed Interaction/Activity of Non-Fluorinated Analog | Reference |
|---|---|---|---|
| Innate Immune Receptors | RIG-I (Retinoic-acid-inducible gene-I) | Inhibits RIG-I polyubiquitination and subsequent type-I IFN production. | selleckchem.commedchemexpress.com |
| Transcription Factors | PPAR-γ (Peroxisome proliferator-activated receptor gamma) | Acts as a partial agonist, demonstrating neuroprotective effects. | nih.gov |
| Bacterial Quorum Sensing Systems | Vibrio vulnificus QS systems | Functions as a quorum sensing molecule. | sigmaaldrich.com |
| Enzymes | Histone Methyltransferases | DKP dimers like Chaetocin inhibit lysine-specific histone methyltransferases. | nih.gov |
Applications in Macrocyclic Chemistry and Constrained Peptide Design
Cyclo(phenylalanyl-4-fluoro-prolyl) is a prime example of a conformationally constrained peptide. The inherent rigidity of the diketopiperazine ring, combined with the steric constraints of the fused proline ring, significantly limits the molecule's conformational freedom. nih.gov This pre-organization is a central tenet of modern drug design, as it can lock the molecule into its biologically active conformation, thereby increasing binding affinity and metabolic stability.
The introduction of a fluorine atom at the 4-position of the proline ring introduces further conformational control. Fluorine is highly electronegative and can influence the pucker of the proline ring through stereoelectronic effects. capes.gov.brnih.gov Detailed conformational analysis of cyclo(D-phenylalanyl-trans-4-fluoro-D-prolyl) using NMR and X-ray crystallography revealed that the DKP ring adopts different shapes in solution (boat-like) versus the solid state (flattened chair). nih.govcapes.gov.br This demonstrates the subtle but significant interplay of intramolecular forces, including those introduced by the fluorine atom, in dictating the three-dimensional structure. nih.gov This ability to fine-tune conformation makes fluorinated DKPs like Cyclo(phenylalanyl-4-fluoro-prolyl) valuable building blocks for constructing larger, more complex macrocycles and peptidomimetics with precisely engineered shapes and biological functions. rsc.org
| Environment | Analytical Method | Observed DKP Ring Conformation | Key Finding | Reference |
|---|---|---|---|---|
| Solid State (Crystal) | X-ray Analysis | Flattened Chair | Uncommon conformation for Pro-containing cyclodipeptides, resulting from a compromise between ring-ring folding and the tendencies of the Phe and Pro residues. | nih.govcapes.gov.br |
| Solution (CDCl₃, C₆D₆) | ¹H NMR Spectroscopy | Boat-like | Typical conformation for Pro-containing cyclodipeptides, precluding intramolecular ring-ring folding. | nih.govcapes.gov.br |
Potential as a Building Block for Functional Materials Research
The unique physicochemical properties of diketopiperazines, including their rigidity and capacity for hydrogen bonding, make them excellent building blocks for the bottom-up fabrication of functional materials. rsc.orgnih.gov DKPs can self-assemble into highly ordered supramolecular structures, such as nanofibers, nanotubes, and hydrogels. nih.govccspublishing.org.cn
The incorporation of fluorine, as in Cyclo(phenylalanyl-4-fluoro-prolyl), can be used to engineer the self-assembly process. Fluorine can introduce new non-covalent interactions (e.g., fluorous interactions) and modify the polarity and hydrophobicity of the molecule, thereby influencing how the building blocks pack together. rsc.org Studies have shown that fluorinated peptides can self-assemble into stable nanotube structures. rsc.orgnih.gov Furthermore, DKP monomers have been successfully used to create polymers with high thermal stability. rsc.orgresearchgate.net The self-assembly of DKP-based structures can often be controlled by external stimuli, such as the choice of solvent, suggesting that materials with tunable properties could be developed. rsc.orgrsc.org While direct research on the material applications of Cyclo(phenylalanyl-4-fluoro-prolyl) is not extensively documented, the principles established for fluorinated peptides and DKP-based polymers strongly suggest its potential as a monomer for creating novel, functional biomaterials with applications in nanotechnology and optoelectronics. nih.gov
Theoretical and Computational Chemistry of Cyclo Phenylalanyl 4 Fluoro Prolyl
Quantum Chemical Calculations (Ab Initio, DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like Cyclo(phenylalanyl-4-fluoro-prolyl). arxiv.org These methods allow for the detailed analysis of molecular orbitals and electrostatic potential, which are fundamental to understanding a molecule's chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. arxiv.org
Table 1: Representative Frontier Molecular Orbital Data for Cyclic Dipeptides (Note: The following data are illustrative and not specific to Cyclo(phenylalanyl-4-fluoro-prolyl), as direct computational results are not publicly available. They are based on typical values for similar compounds.)
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |
| HOMO | -6.5 | Phenyl ring of Phenylalanine |
| LUMO | -1.2 | Diketopiperazine ring, Proline residue |
| HOMO-LUMO Gap | 5.3 | - |
The HOMO-LUMO gap for Cyclo(phenylalanyl-4-fluoro-prolyl) would be a key parameter in assessing its stability. A larger gap generally implies higher stability and lower reactivity. arxiv.org
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For Cyclo(phenylalanyl-4-fluoro-prolyl), the ESP map would be expected to show negative potential (typically colored red) around the carbonyl oxygens of the diketopiperazine ring and the fluorine atom, indicating these are sites prone to electrophilic attack or hydrogen bond acceptance. The aromatic ring of phenylalanine would also exhibit negative potential above and below the plane of the ring. Regions of positive potential (typically colored blue) would be expected around the N-H protons, indicating their propensity for nucleophilic attack or hydrogen bond donation.
The introduction of fluorine, a highly electronegative atom, would create a localized region of strong negative potential, which could have significant implications for intermolecular interactions and binding to biological targets. acs.orgnih.gov
Molecular Docking and Virtual Screening Methodologies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This is particularly useful in drug discovery for predicting the interaction between a small molecule ligand and a protein target.
For Cyclo(phenylalanyl-4-fluoro-prolyl), molecular docking could be used to predict its binding mode within the active site of a target protein. For instance, based on the known activities of other proline-containing cyclic dipeptides, potential targets could include enzymes or receptors involved in inflammatory pathways or neuronal signaling. nih.gov The docking process involves generating a multitude of possible conformations of the cyclic dipeptide and placing them within the binding pocket of the macromolecule. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes. nih.gov
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how well a compound binds to its target, normalized by its size. It is a useful tool for optimizing lead compounds. Theoretical assessments of drug-likeness, such as Lipinski's Rule of Five, are used to predict whether a compound has properties that would make it a likely orally active drug in humans.
For Cyclo(phenylalanyl-4-fluoro-prolyl), these parameters can be calculated based on its molecular structure and predicted binding affinities from docking studies. The introduction of fluorine can impact these properties. While fluorine can increase lipophilicity, potentially affecting drug-likeness, it can also enhance binding affinity, leading to a better ligand efficiency. researchgate.net
Table 2: Illustrative Theoretical Drug-Likeness and Ligand Efficiency Data (Note: These values are hypothetical and serve to illustrate the concepts.)
| Parameter | Predicted Value | Conformance to Guideline |
| Molecular Weight | < 500 g/mol | Yes |
| LogP | < 5 | Yes |
| Hydrogen Bond Donors | < 5 | Yes |
| Hydrogen Bond Acceptors | < 10 | Yes |
| Ligand Efficiency (LE) | > 0.3 | Dependent on binding affinity |
Pharmacophore Modeling and Ligand-Based Design Strategies
Pharmacophore modeling is a powerful technique in drug discovery that involves identifying the essential steric and electronic features of a molecule that are responsible for its biological activity. dovepress.comdergipark.org.tr
A pharmacophore model for Cyclo(phenylalanyl-4-fluoro-prolyl) would consist of a 3D arrangement of features such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings. researchgate.net This model can be generated based on the structure of the molecule itself (a ligand-based approach) or from the structure of its complex with a biological target (a structure-based approach). unina.itmdpi.com
Once a pharmacophore model is established, it can be used as a query to search large chemical databases for other molecules that share the same pharmacophoric features, a process known as virtual screening. dovepress.com This can lead to the identification of new and structurally diverse compounds with similar biological activity. Furthermore, the pharmacophore model can guide the rational design of new analogs of Cyclo(phenylalanyl-4-fluoro-prolyl) with improved potency, selectivity, or pharmacokinetic properties. For example, the model might suggest modifications to the phenyl group or the addition of other functional groups to enhance interactions with the target. unina.it
In Silico Prediction of Conformational Preferences and Interconversion Barriers
The conformational landscape of cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), is a subject of significant interest in computational chemistry due to its influence on biological activity. For the specific compound Cyclo(phenylalanyl-4-fluoro-prolyl), computational modeling provides crucial insights into its structural dynamics.
Research on a closely related stereoisomer, cyclo(D-Phenylalanyl-trans-4-fluoro-D-prolyl), reveals the complex interplay of forces governing its three-dimensional structure. nih.govcapes.gov.br Experimental analysis through X-ray crystallography and 1H NMR spectroscopy, complemented by molecular modeling, has shown that the conformation of the DKP ring is highly sensitive to its environment. nih.govcapes.gov.br
In the solid (crystal) state, the diketopiperazine ring is observed to adopt a flattened chair conformation . nih.govcapes.gov.br This particular arrangement is considered uncommon for proline-containing cyclic dipeptides. It is believed to be the result of a compromise between two competing intramolecular interactions: the tendency for the phenylalanine and proline rings to attract and fold onto each other, which favors an axial orientation of the Cα-Cβ bond of the phenylalanine residue, and the inherent preference of the proline ring to have its Cα-Cβ bond in an equatorial position. nih.govcapes.gov.br
Conversely, when dissolved in solvents such as CDCl3 and C6D6, the molecule exhibits a different conformational preference. nih.govcapes.gov.br Under these solution-phase conditions, 1H NMR data indicate that the diketopiperazine ring adopts a boat-like conformation . nih.govcapes.gov.br In this state, the Cα-Cβ bonds of both the phenylalanine and the fluorinated proline residues are in an equatorial orientation, which prevents the intramolecular folding observed in the crystal state. nih.govcapes.gov.br
While detailed in silico studies predicting the specific energy barriers for the interconversion between these chair and boat conformers for Cyclo(phenylalanyl-4-fluoro-prolyl) are not extensively detailed in the reviewed literature, the clear shift in conformational preference between the solid and solution states implies that the energy barrier is surmountable under solution conditions. Computational methods like Density Functional Theory (DFT) and molecular dynamics simulations are essential tools for quantifying these energy barriers and exploring the full potential energy surface of such molecules. For instance, DFT has been effectively used to analyze the structures of other complex cyclic peptides, confirming that theoretical models can accurately interpret experimental findings in solution. mdpi.com
The study of such conformational preferences is critical, as the specific three-dimensional shape a cyclic dipeptide adopts is a key determinant of its biological function, including its ability to interact with cellular targets. mdpi.comresearchgate.net
Future Research Directions and Emerging Trends for Cyclo Phenylalanyl 4 Fluoro Prolyl
Advanced Synthetic Methodologies for Enhanced Efficiency and Diversity-Oriented Synthesis
While initial syntheses of Cyclo(phenylalanyl-4-fluoro-prolyl) and its isomers have been successfully achieved for conformational studies nih.govcapes.gov.br, future work will necessitate more advanced and efficient synthetic strategies. The focus will be on methods that allow for rapid analog generation (diversity-oriented synthesis) and the creation of complex peptide-based conjugates.
Solid-Phase and Chemoenzymatic Synthesis: Moving away from traditional, and often laborious, solution-phase cyclization is critical. Future approaches will likely employ solid-phase peptide synthesis (SPPS) to build the linear precursor, followed by an efficient, high-yield on- or off-resin cyclization step. nih.gov Furthermore, leveraging enzymes for specific bond formations or for the site-specific installation of fluorine post-synthesis represents a sophisticated chemoenzymatic approach. nih.gov
"Grafting-From" Polymerization: For applications in materials science, the cyclic peptide can act as a macro-initiator. In a "grafting-from" strategy, polymer chains, such as poly(vinylidene fluoride), can be grown directly from functional groups on the peptide ring. This method offers high purity and avoids the difficult purification steps associated with "grafting-to" approaches. nih.gov
Diversity-Oriented Synthesis (DOS): To explore the structure-activity relationship comprehensively, DOS platforms can be developed. This involves creating a library of analogs by systematically varying the stereochemistry (L- vs. D-amino acids), the position and degree of fluorination on the proline ring, and the nature of the aromatic amino acid.
| Synthetic Strategy | Key Advantages | Potential Application |
| Solid-Phase Peptide Synthesis (SPPS) | High throughput, ease of purification, suitability for automation. nih.gov | Rapid generation of linear peptide precursors for library creation. |
| "Grafting-From" Conjugation | High purity of final conjugate, facile purification. nih.gov | Creation of novel peptide-polymer hybrid biomaterials. |
| Chemoenzymatic Fluorination | High regio- and stereoselectivity, mild reaction conditions. nih.gov | Site-specific fluorination of peptide scaffolds. |
Exploration of Novel Biological Targets through Unbiased Screening Approaches (in vitro)
The non-fluorinated parent compound, Cyclo(phenylalanyl-prolyl), is a known natural product with a range of reported biological activities, including antibacterial, quorum sensing modulation, and radioprotective effects. nih.govmedchemexpress.comresearchgate.net The introduction of a fluorine atom can significantly alter target affinity and selectivity, making Cyclo(phenylalanyl-4-fluoro-prolyl) a prime candidate for broad, unbiased in vitro screening to uncover novel biological functions.
Future research should involve screening the compound against large panels of biological targets. This can include:
Antimicrobial and Antifungal Panels: Testing against a wide range of pathogenic bacteria and fungi, including drug-resistant strains, is a logical starting point given the activity of the parent compound and other cyclic peptides. nih.govresearchgate.net
Enzyme Inhibition Assays: Screening against panels of key enzymes involved in human disease, such as proteases, kinases, and phosphatases, could reveal unexpected inhibitory activities.
Receptor Binding Assays: Evaluating binding affinity against various G-protein coupled receptors (GPCRs) or other cell surface receptors.
Cell-Based Phenotypic Screens: Assessing the compound's effect on cell proliferation, migration, and viability in various cancer cell lines or in models of other diseases. nih.gov
A successful hit from these unbiased screens would then be validated through more focused dose-response studies and mechanism-of-action investigations.
| Activity of Parent Compound (Cyclo(Phe-Pro)) | Potential Screening Area for Fluorinated Analog | Reference |
| Radioprotective Effects | Screening for cytoprotective or radiation-sensitizing effects in cancer therapy models. | nih.gov |
| Quorum Sensing Modulation | Investigating interference with bacterial communication and biofilm formation. | medchemexpress.com |
| Antibacterial Activity | Broad-spectrum screening against pathogenic bacteria. | researchgate.net |
| Antifungal Activity | Screening against pathogenic dermatophytes and other fungi. | nih.gov |
Integration with Advanced Spectroscopic Techniques for Dynamic Studies (e.g., Time-Resolved Spectroscopy)
Static structural studies using X-ray crystallography and standard NMR have revealed that Cyclo(phenylalanyl-4-fluoro-prolyl) can adopt different conformations in the solid state versus in solution. nih.govcapes.gov.br Specifically, the diketopiperazine ring was found to be a flattened chair in crystals but a boat-like shape in solution. This conformational flexibility is likely critical to its biological function and cannot be fully understood by static pictures.
Future research must integrate advanced spectroscopic techniques capable of probing molecular dynamics on a functional timescale.
Time-Resolved Fluorescence Spectroscopy: Techniques like Time-Correlated Single-Photon Counting (TCSPC) can be used to study the conformational dynamics of the peptide in solution on the sub-nanosecond timescale. acs.org By monitoring the fluorescence lifetime and anisotropy decay of the intrinsic phenylalanine fluorophore, researchers can gain insight into fast internal motions and how they are influenced by the fluorinated proline ring and solvent environment.
Advanced Mass Spectrometry (MS): While MS is often used for structural identification, advanced methods can provide dynamic and conformational information. Energy-resolved mass spectrometry (ER-MS) can distinguish between isomers and conformers based on their fragmentation stability. nih.gov Furthermore, multi-stage tandem MS (MSn) is indispensable for detailed fragmentation analysis to confirm the structure of synthetic analogs and potential metabolites. nih.govrsc.org
| Spectroscopic Technique | Information Gained | Relevance to Cyclo(Phe-Pro-F) |
| X-Ray Crystallography / NMR | Provides static 3D structures in solid-state and solution, respectively. nih.govcapes.gov.br | Foundational data revealing conformational differences between states. |
| Time-Resolved Fluorescence | Probes conformational dynamics and reorientation on the sub-nanosecond timescale. acs.org | Elucidates the fast motions and conformational equilibria in solution that are relevant for receptor binding. |
| Energy-Resolved MS (ER-MS) | Differentiates isomers and conformers based on fragmentation energy. nih.gov | Purity assessment and characterization of different conformational populations. |
| Multi-Stage MS (MSn) | Provides detailed fragmentation pathways for unambiguous structural elucidation. nih.govshimadzu.com | Essential for confirming the structure of newly synthesized analogs in a diversity-oriented approach. |
Strategies for Biosynthesis and Bioproduction Enhancement
While Cyclo(phenylalanyl-4-fluoro-prolyl) itself has not been reported as a natural product, its parent compound, Cyclo(phenylalanyl-prolyl), is produced by various marine bacteria and fungi. researchgate.netresearchgate.net This opens up intriguing possibilities for biosynthetic production of the fluorinated analog, which could be more sustainable and cost-effective than total chemical synthesis for large-scale production.
Future research in this area could pursue several strategies:
Precursor-Directed Biosynthesis: This involves feeding a culture of a known Cyclo(Phe-Pro)-producing microorganism (e.g., Pseudomonas sp.) with 4-fluoro-proline. The natural enzymatic machinery, likely a non-ribosomal peptide synthetase (NRPS), may accept the fluorinated substrate and incorporate it into the final cyclic dipeptide.
Enzyme Engineering: A more advanced approach involves identifying the gene cluster encoding the NRPS responsible for producing the parent compound. The substrate-binding pockets of the proline-activating domain could then be mutated using protein engineering techniques to enhance its specificity and efficiency for accepting 4-fluoro-proline.
Heterologous Expression: Once the NRPS gene cluster is identified and potentially engineered, it could be transferred to a robust industrial host like E. coli or Saccharomyces cerevisiae for high-titer, scalable production in bioreactors. This approach draws on established methods for producing other marine-derived bioactive compounds. researchgate.net
Q & A
Basic Research Questions
Q. How is Cyclo(phenylalanyl-4-fluoro-prolyl) synthesized, and what analytical methods are used for characterization?
- Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed, followed by cyclization using coupling reagents like HATU or DCC. Post-synthesis, purification via reversed-phase HPLC ensures >95% purity, as validated by LC-MS and NMR spectroscopy .
- Key Data : For example, cyclo(Phe-Pro) derivatives require careful optimization of reaction time (typically 12-24 hours) and temperature (0–4°C) to minimize epimerization during cyclization .
Q. What are the primary biological activities associated with Cyclo(phenylalanyl-4-fluoro-prolyl)?
- Methodology : In vitro assays (e.g., antimicrobial susceptibility testing) and animal models (e.g., oxidative stress in rats) are used. Antioxidant activity is assessed via markers like malondialdehyde (MDA) reduction and superoxide dismutase (SOD) upregulation .
- Key Data : Cyclo(L-Ala-L-His), a structurally similar diketopiperazine, reduced MDA levels by 40% in rat models, suggesting potential parallels for cyclo(phenylalanyl-4-fluoro-prolyl) .
Q. Which analytical techniques are critical for confirming the structural integrity of Cyclo(phenylalanyl-4-fluoro-prolyl)?
- Methodology : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while 2D NMR (COSY, HSQC) resolves stereochemistry. Purity is quantified using HPLC with UV detection at 214 nm .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of Cyclo(phenylalanyl-4-fluoro-prolyl) in cancer models?
- Methodology : Use dose-response studies (e.g., 10–100 μM) on cancer cell lines (e.g., HCT-116 or A549) to measure apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation. Compare with controls and reference compounds like cyclo(Pro-Ala) (IC₅₀ = 18.5 μg/mL in A549 cells) .
- Framework : Apply the PICO framework:
- P opulation: Cancer cell lines.
- I ntervention: Cyclo(phenylalanyl-4-fluoro-prolyl) treatment.
- C omparison: Untreated cells or standard chemotherapeutics.
- O utcome: Apoptotic markers, IC₅₀ values .
Q. How should discrepancies in cytotoxicity data between studies be addressed?
- Methodology : Conduct meta-analyses to identify confounding variables (e.g., cell passage number, assay protocols). For instance, cyclo(Pro-Met) showed variable IC₅₀ values (27.3–47.6 μg/mL) across studies due to differences in incubation time (24 vs. 48 hours) .
- Validation : Replicate experiments under standardized conditions and use orthogonal assays (e.g., ATP-based viability assays vs. MTT) to confirm results .
Q. What strategies enhance the bioavailability of Cyclo(phenylalanyl-4-fluoro-prolyl) for in vivo applications?
- Methodology : Modify physicochemical properties via proline fluorination (improves metabolic stability) or formulate with nanocarriers (e.g., liposomes) to enhance solubility. For example, 4-fluoro-prolyl residues increase resistance to proteolytic degradation .
Q. What are the key challenges in reproducing synthetic yields of Cyclo(phenylalanyl-4-fluoro-prolyl)?
- Methodology : Monitor reaction intermediates using inline FTIR or LC-MS to identify side reactions (e.g., diketopiperazine racemization). Optimize protecting groups (e.g., Fmoc for phenylalanyl) and coupling agents .
- Data Contradiction : notes that cyclo(L-Ala-L-Pro) and cyclo(L-Val-L-Pro) lacked synergistic effects, highlighting the need for purity >95% to avoid inactive impurities .
Tables for Key Data
Methodological Considerations
- Reproducibility : Document all synthetic steps (e.g., solvent ratios, temperature) and share raw data (HPLC chromatograms, NMR spectra) in supplementary materials .
- Ethical Frameworks : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
